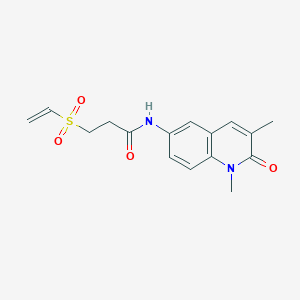

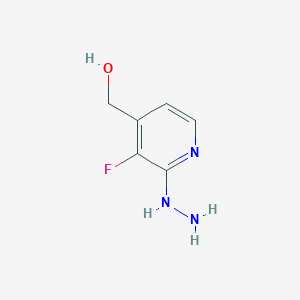

![molecular formula C12H12N2OS B2729391 2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide CAS No. 866151-02-2](/img/structure/B2729391.png)

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide, also known as MTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MTTB is a thiazole derivative that has been synthesized using different methods, and it has been found to exhibit promising biological activities that make it a suitable candidate for further investigation.

Aplicaciones Científicas De Investigación

Supramolecular Gelators

A study explored the synthesis of N-(thiazol-2-yl) benzamide derivatives, including compounds closely related to 2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide. These compounds demonstrated gelation behavior in ethanol/water and methanol/water mixtures, exhibiting good stability and low minimum gelator concentration. The structural analysis revealed helical assembly driven by π-π interactions alongside N–H⋯N and S⋯O interactions, suggesting their potential as supramolecular gelators in various applications, such as drug delivery systems and materials science (Yadav & Ballabh, 2020).

Microwave-Assisted Synthesis

Another study focused on the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a cleaner, more efficient, and faster method compared to traditional thermal heating. This highlights the compound's relevance in streamlining synthetic processes in medicinal chemistry and pharmaceutical research, providing a foundation for developing more effective synthetic routes for related compounds (Saeed, 2009).

Anticancer Activity

Research into N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which share structural motifs with this compound, revealed promising in vitro anticancer activity against several human cancer cell lines. This indicates the compound's potential utility in anticancer drug development, with specific emphasis on targeting melanoma, leukemia, cervical cancer, and breast cancer cells. The study also performed molecular docking to predict mechanisms of action, underscoring the importance of such compounds in therapeutic research (Tiwari et al., 2017).

Chemical Sensing Applications

Coumarin benzothiazole derivatives, closely related to the chemical structure of interest, have been synthesized and shown to act as chemosensors for cyanide anions. This application demonstrates the compound's potential in environmental monitoring and safety, where rapid and sensitive detection of hazardous substances is crucial (Wang et al., 2015).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with various biological targets . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Mode of Action

It’s known that thiazole derivatives can behave unpredictably when entering physiological systems, resetting the system differently .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological properties, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their specific structure .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, indicating that they may have various molecular and cellular effects .

Action Environment

The action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with .

Propiedades

IUPAC Name |

2-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-5-3-4-6-10(9)11(15)13-12-14(2)7-8-16-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLCFOVCGUFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N=C2N(C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

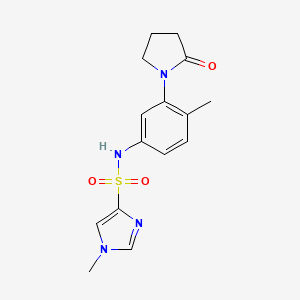

![3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide](/img/structure/B2729312.png)

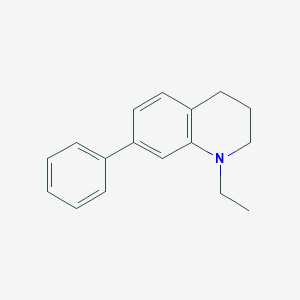

![2-Chloro-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]acetamide](/img/structure/B2729313.png)

![methyl 2-amino-4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2729316.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid](/img/structure/B2729321.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chlorobenzamide](/img/structure/B2729322.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2729329.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B2729331.png)